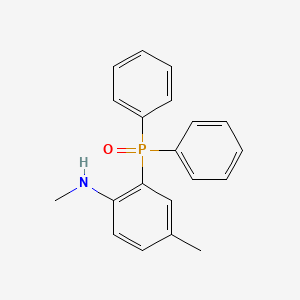
2-(Diphenylphosphoryl)-N,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)-N,4-dimethylaniline is an organic compound that features a diphenylphosphoryl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-N,4-dimethylaniline typically involves the phosphorylation of aniline derivatives. One common method includes the reaction of 4-dimethylaniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Diphenylphosphoryl)-N,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-N,4-dimethylaniline involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphine oxide: Commonly used in coordination chemistry and as a ligand.
N,N-Dimethylaniline: A precursor in the synthesis of various organic compounds
Uniqueness
2-(Diphenylphosphoryl)-N,4-dimethylaniline is unique due to the presence of both the diphenylphosphoryl and dimethylaniline moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
65849-34-5 |
|---|---|
Molecular Formula |
C20H20NOP |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H20NOP/c1-16-13-14-19(21-2)20(15-16)23(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,21H,1-2H3 |
InChI Key |
RBVKRLNMHWVXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















